molecular formula C4H8N4O5 B11534949 N-(2,2-dinitropropyl)urea

N-(2,2-dinitropropyl)urea

Cat. No.: B11534949
M. Wt: 192.13 g/mol
InChI Key: QEQDTVVNSGUGCW-UHFFFAOYSA-N
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Description

N-(2,2-dinitropropyl)urea is a chemical compound characterized by the presence of a urea group substituted with a 2,2-dinitropropyl moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure imparts specific chemical properties that make it suitable for specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dinitropropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions are mild, and the process can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent reduces environmental impact and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dinitropropyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitro groups and the urea moiety.

Common Reagents and Conditions:

    Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Involves nucleophiles such as amines or thiols, often under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2-dinitropropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dinitropropyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro groups and urea moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: N-(2,2-dinitropropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C4H8N4O5

Molecular Weight

192.13 g/mol

IUPAC Name

2,2-dinitropropylurea

InChI

InChI=1S/C4H8N4O5/c1-4(7(10)11,8(12)13)2-6-3(5)9/h2H2,1H3,(H3,5,6,9)

InChI Key

QEQDTVVNSGUGCW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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